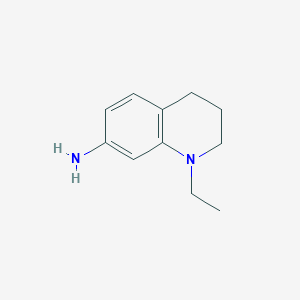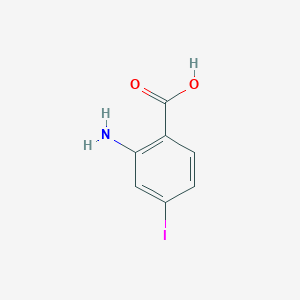
2-(Pirimidin-5-il)etanol
Descripción general
Descripción
2-(Pyrimidin-5-yl)ethanol is a chemical compound that features a pyrimidine ring, a crucial component of nucleic acids and certain vitamins, attached to an ethanol moiety. This structure is of interest due to the biological activities associated with pyrimidine derivatives, such as antioxidant, anticancer, antibacterial, and anti-inflammatory properties . The compound is also relevant in the synthesis of various pharmacologically active molecules, including ROS1 kinase inhibitors and beta3-adrenergic receptor agonists .
Synthesis Analysis
The synthesis of 2-(Pyrimidin-5-yl)ethanol derivatives can be achieved through multiple steps, starting from basic precursors like 2-chloropyrimidine, which is reacted with diethyl malonate to yield intermediate compounds. These intermediates are then further processed through reactions such as reduction with sodium borohydride to produce the desired 2-(Pyrimidin-5-yl)ethanol . Additionally, chemoenzymatic routes have been developed to obtain optically active derivatives, which are valuable in the synthesis of pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of 2-(Pyrimidin-5-yl)ethanol derivatives can be characterized using various spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques confirm the presence of the pyrimidine ring and the ethanol moiety and help in understanding the three-dimensional conformation of the molecule, which is crucial for its biological activity .
Chemical Reactions Analysis
2-(Pyrimidin-5-yl)ethanol and its derivatives can undergo a variety of chemical reactions. For instance, they can participate in photochemical reactions in the presence of alcohols, leading to the formation of different photoproducts . Moreover, these compounds can be used as intermediates in the synthesis of complex molecules, such as those with potential ROS1 kinase inhibitory activity or those that can be docked into the active site of anti-cancer proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Pyrimidin-5-yl)ethanol derivatives are influenced by the substituents attached to the pyrimidine ring and the ethanol group. These properties can be evaluated through in vitro assays, such as antioxidant activity tests, which have shown that the presence of certain alkyl fragments can enhance the compound's activity . Additionally, the solubility, boiling point, and stability of these compounds can be affected by their molecular structure, which is important for their application in pharmaceutical formulations .
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
5-Pirimidinetanol: sirve como bloque de construcción en la síntesis de diversos agentes anticancerígenos. Su núcleo de pirimidina es una característica clave en varios fármacos aprobados por la FDA, como Pazopanib, que es un inhibidor de la tirosina quinasa receptora multidiana . El andamiaje de pirimidina es integral para la capacidad del fármaco para bloquear el crecimiento tumoral e inhibir la angiogénesis, mostrando su potencial en la terapéutica contra el cáncer.
Agentes Antimicrobianos y Antifúngicos
La diversidad estructural de los derivados de pirimidina, incluidos los derivados del 5-Pirimidinetanol, permite su uso en el desarrollo de medicamentos antimicrobianos y antifúngicos. Estos compuestos pueden interrumpir la síntesis de ácidos nucleicos en los patógenos, inhibiendo así su crecimiento y proliferación .
Terapéutica Cardiovascular
Los derivados de pirimidina son conocidos por exhibir beneficios cardiovasculares. Pueden actuar como bloqueadores de los canales de calcio, que son esenciales en el tratamiento de la hipertensión y otras afecciones relacionadas con el corazón. La parte de pirimidina en estos compuestos interactúa con los canales de calcio, ayudando a regular el ritmo cardíaco y la presión arterial .
Agentes del Sistema Nervioso Central (SNC)
Debido a su naturaleza aromática rica en electrones, los compuestos basados en 5-Pirimidinetanol tienen aplicaciones en agentes activos en el SNC. Pueden servir como antidepresivos y anticonvulsivos, brindando beneficios terapéuticos para los trastornos neurológicos y el manejo del dolor crónico .
Actividades Antiinflamatorias y Analgésicas
El anillo de pirimidina en el 5-Pirimidinetanol puede modificarse para producir fármacos antiinflamatorios y analgésicos. Estos compuestos pueden modular la respuesta inflamatoria del cuerpo y proporcionar alivio del dolor, lo que los hace valiosos en el tratamiento de afecciones como la artritis .
Agentes Antidiabéticos
Los compuestos basados en pirimidina, incluidos los derivados del 5-Pirimidinetanol, se han explorado por sus propiedades antidiabéticas. Pueden actuar como inhibidores de la DPP-IV, que desempeñan un papel en la regulación de los niveles de insulina y el control de las concentraciones de glucosa en sangre .
Fármacos Antivirales y Anti-VIH
La versatilidad del andamiaje de pirimidina se extiende al desarrollo de agentes antivirales, incluidos los que se dirigen al VIH. Al interferir con la replicación viral, estos compuestos pueden ser efectivos para controlar la propagación de las infecciones virales .
Tratamientos para Trastornos del Cabello
La investigación ha indicado que los derivados de pirimidina pueden ser beneficiosos en el tratamiento de trastornos del cabello. Pueden influir en el crecimiento y la salud del cabello, proporcionando un enfoque novedoso para controlar afecciones como la alopecia .
Safety and Hazards
Direcciones Futuras
The future directions for “2-(Pyrimidin-5-yl)ethanol” could involve further exploration of its potential biological activities. For instance, some pyrimidine derivatives have been found to exhibit better anti-fibrotic activities than certain existing drugs . Therefore, “2-(Pyrimidin-5-yl)ethanol” and its derivatives might be developed into novel anti-fibrotic drugs .
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been known to interact with various targets, including cdk2 inhibitors . The role of these targets varies, but they often play crucial roles in cellular processes such as cell cycle regulation .
Mode of Action
Pyrimidine derivatives, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, often related to their targets .
Result of Action
Pyrimidine derivatives have been shown to have a variety of effects, often related to their interaction with their targets .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can often impact the action of chemical compounds .
Análisis Bioquímico
Biochemical Properties
2-(Pyrimidin-5-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase . These interactions are crucial for the synthesis and degradation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Cellular Effects
2-(Pyrimidin-5-yl)ethanol influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the flux of metabolites through pyrimidine metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-(Pyrimidin-5-yl)ethanol involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit dihydroorotate dehydrogenase, thereby affecting pyrimidine biosynthesis . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrimidin-5-yl)ethanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 2-(Pyrimidin-5-yl)ethanol has been observed to affect cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-(Pyrimidin-5-yl)ethanol vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 2-(Pyrimidin-5-yl)ethanol have been associated with toxic effects, including liver and kidney damage . It is important to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
2-(Pyrimidin-5-yl)ethanol is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are key players in the synthesis and degradation of pyrimidine nucleotides . These interactions can affect the overall metabolic flux and levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of 2-(Pyrimidin-5-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s biochemical effects and potential therapeutic applications.
Subcellular Localization
2-(Pyrimidin-5-yl)ethanol exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential as a therapeutic agent.
Propiedades
IUPAC Name |
2-pyrimidin-5-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-2-1-6-3-7-5-8-4-6/h3-5,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMNOIPKWUBEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622720 | |
| Record name | 2-(Pyrimidin-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875251-47-1 | |
| Record name | 2-(Pyrimidin-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Benzyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1291536.png)






![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)


